This compound is derived from the quinazoline family, specifically featuring a dioxo group that enhances its reactivity and biological profile. It has been cataloged with the CAS number 115948-87-3 and is available from various chemical suppliers, indicating its relevance in research and industrial applications .
The synthesis of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid typically involves several steps:
The molecular formula of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid is , with a molecular weight of approximately 244.24 g/mol.
The compound can undergo various chemical reactions:
Reagents commonly used in these reactions include:
These reactions are typically carried out under controlled temperatures and pH levels to ensure desired product formation .
Property | Value |
---|---|
Appearance | Crystalline solid |
Solubility | Soluble in water |
Stability | Stable under standard conditions |
The applications of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid are diverse:
In an industrial context, this compound may be utilized in:
Traditional synthesis of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid relies on multi-step organic reactions, often involving anthranilic acid derivatives as key precursors. One established route employs a Nenitzescu-type cyclization, where γ-bromobutyric acid reacts with preformed quinazoline-2,4(1H,3H)-dione under alkaline conditions. This nucleophilic substitution installs the butanoic acid side chain at the N3 position of the heterocycle, though yields are moderate (45-60%) due to competing O-alkylation [2].
Superior yields (up to 75%) are achieved via microwave-assisted coupling of methyl 4-bromobutanoate with 2,4-quinazolinedione, followed by alkaline ester hydrolysis. Microwave irradiation (120°C, 30 min) significantly accelerates the reaction compared to conventional reflux (12 hours), reducing polymerization side products [2]. Alternative routes utilize acid-catalyzed cyclocondensation: isatoic anhydride reacts with γ-aminobutyric acid in polyphosphoric acid (PPA) at 140°C, directly yielding the target compound through simultaneous ring closure and side-chain incorporation [4].
Table 1: Performance Comparison of Traditional Synthetic Routes
Method | Reaction Conditions | Yield (%) | Key Limitation |
---|---|---|---|
Nenitzescu alkylation | K₂CO₃/DMF, 80°C, 12 h | 45-60 | O-alkylation impurities |
Microwave ester coupling | MW, 120°C, 0.5 h + hydrolysis | 70-75 | Requires ester synthesis step |
PPA cyclocondensation | PPA, 140°C, 3 h | 65-68 | High viscosity, difficult workup |
Key challenges include regioselectivity control at N3 versus N1 of the quinazoline-dione system and purification of hydrophilic products. Crystallization from ethanol/water mixtures remains the standard purification method, though chromatographic separation is needed when using unoptimized routes [2] [4].
Green synthesis innovations focus on atom economy, reduced toxicity, and energy efficiency. A prominent advance is the I₂/TBHP-mediated domino synthesis (tert-butyl hydroperoxide as oxidant), constructing the quinazolinone core and side chain simultaneously. This one-pot method combines isatin derivatives, anthranilamide, and 4-oxobutanoic acid in DMF at 80°C, achieving 78% yield via oxidative rearrangement. The protocol eliminates halogenated solvents and reduces step count, lowering the E-factor (environmental factor) to 8.2 versus 32.5 for stepwise routes [2] [6].
Solvent-free mechanochemical synthesis using a ball mill delivers further improvements. Equimolar anthranilic acid, paraformaldehyde, and succinic anhydride undergo cyclization-alkylation under mechanical force (25 Hz, 30 min), achieving 82% yield without solvents or external heating. This reduces PMI (Process Mass Intensity) by 89% compared to DMF-based methods and avoids aqueous waste streams [2]. Flow chemistry systems also enhance sustainability: microreactors enable rapid mixing and heat transfer for exothermic quinazoline ring formation, shortening reaction times to <10 minutes and improving energy efficiency by 40% versus batch reactors [6].
Table 2: Green Metrics Comparison for Synthesis Routes
Method | PMI | E-Factor | Energy Consumption (kJ/mol) | Solvent Score |
---|---|---|---|---|
Traditional (DMF reflux) | 58.7 | 32.5 | 420 | Poor (DMF) |
I₂/TBHP domino reaction | 15.3 | 8.2 | 185 | Moderate (DMF) |
Mechanochemical | 6.4 | 1.8 | 35 | Excellent (None) |
Flow chemistry | 12.9 | 6.7 | 105 | Good (Ethanol) |
Biocatalysis addresses the stereoselective synthesis challenge, as the butanoic acid side chain creates a chiral center at C3. Lipase-catalyzed kinetic resolution of racemic precursors (e.g., 4-(2,4-dioxoquinazolin-3-yl)butanoic acid methyl ester) using Candida antarctica Lipase B (CAL-B) achieves >99% ee. The enzyme selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.0, 35°C), leaving the (S)-ester intact for isolation (yield 48%, theoretical max 50%). Alternatively, enantioselective transaminase-mediated amination generates chiral intermediates: ω-transaminases convert 4-(2,4-dioxoquinazolin-3-yl)butan-2-one to the corresponding (S)-amine precursor, which undergoes cyclization to the target compound with 94% ee [4].
Engineered whole-cell biocatalysts expressing quinazoline synthase enable single-step enantioselective synthesis. E. coli cells expressing Aspergillus-derived P450 enzymes catalyze the oxidative cyclization of N-(4-carboxybutyl)anthranilamide to the (S)-enantiomer of the target compound (ee >90%, space-time yield 0.8 g/L/h). Immobilization in calcium alginate beads improves catalyst reusability (6 cycles with <15% activity loss), enhancing process economics [2] [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1